3,3'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(1-triazene-1-carbonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 300-414-4, also known as 4-hydroxy-3-methoxybenzaldehyde, is an organic compound that belongs to the class of aromatic aldehydes. It is commonly found in nature and is a significant component of the vanilla bean. This compound is widely used in the flavor and fragrance industry due to its pleasant vanilla-like aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-methoxybenzaldehyde can be achieved through several methods. One common method involves the oxidation of 4-hydroxy-3-methoxytoluene using oxidizing agents such as potassium permanganate or chromic acid. The reaction is typically carried out in an acidic medium at elevated temperatures to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, 4-hydroxy-3-methoxybenzaldehyde is often produced through the biotransformation of ferulic acid using microbial strains. This method is preferred due to its eco-friendly nature and high yield. The process involves the use of specific microorganisms that can convert ferulic acid into 4-hydroxy-3-methoxybenzaldehyde under controlled fermentation conditions.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-hydroxy-3-methoxybenzoic acid.
Reduction: Reduction of 4-hydroxy-3-methoxybenzaldehyde can yield 4-hydroxy-3-methoxybenzyl alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as Schiff bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Amines and hydrazines are often used in the formation of Schiff bases.
Major Products
Oxidation: 4-hydroxy-3-methoxybenzoic acid.
Reduction: 4-hydroxy-3-methoxybenzyl alcohol.
Substitution: Schiff bases and other derivatives.
Scientific Research Applications
4-hydroxy-3-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research has shown its potential as an antimicrobial and antioxidant agent.
Industry: It is extensively used in the flavor and fragrance industry to produce vanilla flavoring and perfumes.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-methoxybenzaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by disrupting their cell membranes and interfering with essential metabolic processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparison with Similar Compounds
4-hydroxy-3-methoxybenzaldehyde can be compared with other similar compounds such as:
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Both compounds share a similar structure and aroma, but vanillin is more commonly used in the food industry.
4-hydroxybenzaldehyde: Lacks the methoxy group, resulting in different chemical properties and applications.
3-methoxybenzaldehyde: Lacks the hydroxyl group, leading to variations in reactivity and biological activity.
The uniqueness of 4-hydroxy-3-methoxybenzaldehyde lies in its dual functional groups (hydroxyl and methoxy), which contribute to its distinct chemical behavior and wide range of applications.
Properties
CAS No. |
93940-21-7 |
---|---|
Molecular Formula |
C16H14N8O2 |
Molecular Weight |
350.33 g/mol |
IUPAC Name |
[[4-[4-[(cyanoamino)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]cyanamide |
InChI |
InChI=1S/C16H14N8O2/c1-25-15-7-11(3-5-13(15)21-23-19-9-17)12-4-6-14(16(8-12)26-2)22-24-20-10-18/h3-8H,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
PEGQAOVWHYLVFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NNC#N)OC)N=NNC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.